An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroindole-2-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoroindole-2-carboxylic acid (CAS: 3093-97-8), a versatile fluorinated indole derivative. This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, and in materials science for creating novel semiconductors.[1][2][3] A thorough understanding of its properties is fundamental to its application in research and development.
Core Physicochemical Data
6-Fluoroindole-2-carboxylic acid is characterized by an indole ring system with a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position.[4] The presence of both a secondary amine within the indole ring and a carboxylic acid allows the molecule to exist in a zwitterionic form.[2][4] Quantitative physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆FNO₂ | [4][5] |
| Molecular Weight | 179.15 g/mol | [3][4][5] |
| Appearance | Light yellow to orange powder or crystals | [4][6] |
| Melting Point | 244-250 °C (with decomposition) | [4][6] |
| Boiling Point | 422.2 ± 25.0 °C (Predicted) | [6] |
| pKa | 4.38 ± 0.30 (Predicted) | [4][6] |
| Purity (Typical) | ≥98% (by HPLC) | [4] |
| Solubility | Moderately soluble in polar organic solvents; soluble in basic aqueous solutions. | [4] |
Experimental Protocols for Property Determination
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard laboratory protocols for pKa, LogP, and solubility determination.
Logical Workflow for Physicochemical Characterization
The process of characterizing a chemical compound like 6-Fluoroindole-2-carboxylic acid follows a structured workflow to ensure comprehensive data collection.
Caption: General workflow for determining key physicochemical properties.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH levels. Potentiometric titration is a widely used and reliable method for its determination.[7][8]
Methodology
-
Preparation of Solutions:
-
Prepare a standard solution of 6-Fluoroindole-2-carboxylic acid (e.g., 1 mM) in a suitable solvent system.[7]
-
Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[7]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[7]
-
-
Instrument Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[7]
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[7]
-
Immerse the calibrated pH electrode into the solution.
-
To ensure an inert environment, purge the solution with nitrogen to displace dissolved gases.[7]
-
Begin the titration by adding small, incremental volumes of the 0.1 M NaOH solution.
-
Record the pH reading after each addition, ensuring the reading is stable (signal drift < 0.01 pH units per minute).[7]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the inflection point of the sigmoid curve, which corresponds to the half-equivalence point.
-
The pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, is the pKa of the compound.[8]
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Determination of LogP by the Shake-Flask Method
The partition coefficient (LogP) measures a compound's lipophilicity and is a key predictor of its pharmacokinetic behavior, such as absorption and distribution.[9] The shake-flask method is the gold standard for experimental LogP determination.[10][11]
Methodology
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to represent the aqueous phase.
-
Use n-octanol as the organic (lipid) phase.
-
Mutually saturate the two phases by mixing them vigorously and allowing them to separate for 24 hours.[12]
-
-
Partitioning:
-
Prepare a stock solution of 6-Fluoroindole-2-carboxylic acid in a suitable solvent (e.g., 10 mM in DMSO).[13]
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS buffer (e.g., 100 µL of octanol and 990 µL of PBS).[13]
-
Agitate the mixture vigorously (e.g., on a rotator for 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[13]
-
Centrifuge the sample to ensure complete separation of the two immiscible phases.
-
-
Concentration Measurement:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or LC-MS.[11]
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP value is the base-10 logarithm of the partition coefficient: LogP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[9]
-
Caption: Workflow for LogP determination using the shake-flask method.
Determination of Aqueous Solubility
Solubility is the maximum amount of a solute that can be dissolved in a solvent at a given temperature.[14] For drug development, aqueous solubility is a critical factor influencing bioavailability.
Methodology
-
Sample Preparation:
-
Equilibrium Saturation:
-
Add a small, weighed amount of 6-Fluoroindole-2-carboxylic acid to the solvent.
-
Shake the mixture vigorously to facilitate dissolution.[15]
-
Continue adding small increments of the solute until a solid precipitate remains, indicating that the solution is saturated.
-
Allow the mixture to equilibrate for an extended period (e.g., 24 hours) under constant agitation and controlled temperature to ensure thermodynamic equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, separate the undissolved solid from the saturated solution, typically by centrifugation or filtration.
-
Carefully extract an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved solute in the aliquot using a reliable analytical method, such as UV-Vis spectrophotometry or HPLC.[16]
-
-
Result Expression:
-
Express the solubility as the concentration of the saturated solution, commonly in units of mg/mL or mol/L.
-
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. unis.unyp.cz [unis.unyp.cz]
- 4. nbinno.com [nbinno.com]
- 5. volochem.com [volochem.com]
- 6. 6-Fluoroindole-2-carboxylic acid CAS#: 3093-97-8 [m.chemicalbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. enamine.net [enamine.net]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. lup.lub.lu.se [lup.lub.lu.se]
